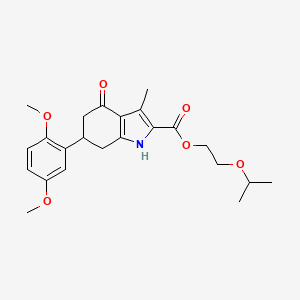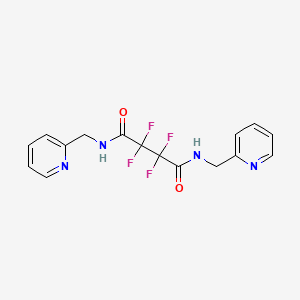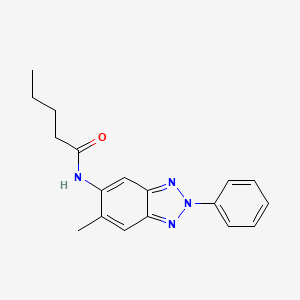![molecular formula C13H14N4OS B4617703 3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)
3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, involves complex reactions starting from p-ethoxyaniline to produce compounds investigated with X-ray crystallographic, NMR, MS, and IR techniques (Dong & Wang, 2005). Another study synthesized a series of fused 1,2,4-triazoles, showcasing the versatility of methods to create various derivatives within this chemical class (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using techniques such as X-ray crystallography. For instance, the structure determination of analogs like 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole has provided valuable insights into the crystalline forms and spatial arrangements of these molecules (Gündoğdu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are studied through their synthesis processes and subsequent reactions. For example, the synthesis of some new 6-aryl-3-(4-isopropylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves eco-friendly reaction conditions and reveals interesting antibacterial and antifungal activities, indicating the chemical properties and potential applications of these compounds (Joshi et al., 2021).
Physical Properties Analysis
The physical properties, such as crystalline structure and density, are closely tied to the molecular structure analysis. The detailed crystallographic analysis provides a deep understanding of the compounds' physical characteristics (Gündoğdu et al., 2017).
Chemical Properties Analysis
Chemical properties are inferred from synthesis methods, structural analysis, and reactions with other chemicals. The bioactivity studies, such as antibacterial and antifungal screenings, highlight the chemical properties of these compounds, showing a range of activities that depend on the structural specifics of each derivative (Joshi et al., 2021).
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Compounds within the triazolo[3,4-b][1,3,4]thiadiazole family, including derivatives similar to the specified chemical structure, have been synthesized and evaluated for their pharmacological potential. For example, Amir, Kumar, and Javed (2007) synthesized derivatives showing significant anti-inflammatory and analgesic activity with very low ulcerogenic indexes in potent compounds. This illustrates the interest in these compounds for their therapeutic potential, particularly in inflammation and pain management without severe gastrointestinal side effects Amir, Kumar, & Javed, 2007.
Antimicrobial Applications
Joshi, Dhalani, Bhatt, and Kapadiya (2021) synthesized a new series of fused 1,2,4-triazoles, including 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, and evaluated their in vitro antibacterial and antifungal activities. Compounds within this series showed interesting antibacterial and antifungal activity, highlighting their potential as antimicrobial agents Joshi, Dhalani, Bhatt, & Kapadiya, 2021.
Anticancer Activity
A study by Chowrasia et al. (2017) on fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showed moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562). This indicates the potential of these compounds in cancer therapy Chowrasia et al., 2017.
Bioactivity Beyond Pharmacology
The synthesis and bioactivity of novel series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles extend beyond traditional pharmacological applications. For instance, a study by Li et al. (2010) found that some compounds within this family exhibited significant inhibitory activity against E. coli methionine aminopeptidase (Ec MetAP1), suggesting their utility in targeting bacterial enzymes and potentially developing new antibacterial strategies Li, Liu, Jin, Xu, & Sun, 2010.
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8(2)11-14-15-13-17(11)16-12(19-13)9-6-4-5-7-10(9)18-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBKSPUWYMZWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)

![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)
![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)
![(2-oxo-2-{[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4617717.png)